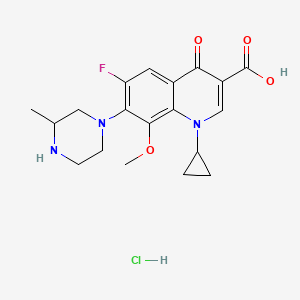
Dansyl-DL-norvaline piperidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-DL-norvaline piperidinium is a chemical compound with the molecular formula C22H33N3O4S. It is a derivative of norvaline, an amino acid, and is often used in biochemical research. The compound is characterized by the presence of a dansyl group, which is a fluorescent moiety, making it useful in various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-DL-norvaline piperidinium typically involves the reaction of dansyl chloride with DL-norvaline in the presence of a base, followed by the addition of piperidine. The reaction conditions often include:
Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and stirring mechanisms
Purification: Using column chromatography or recrystallization
Quality Control: Ensuring the purity and consistency of the product through analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS)
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-DL-norvaline piperidinium undergoes various chemical reactions, including:
Oxidation: The dansyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Oxidized dansyl derivatives
Reduction: Reduced dansyl derivatives
Substitution: Substituted dansyl derivatives with various functional groups
Aplicaciones Científicas De Investigación
Dansyl-DL-norvaline piperidinium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Industry: Applied in the quality control of pharmaceuticals and the monitoring of biochemical processes.
Mecanismo De Acción
The mechanism of action of Dansyl-DL-norvaline piperidinium involves its interaction with specific molecular targets, primarily through the dansyl group. The fluorescent properties of the dansyl group allow it to bind to proteins and other biomolecules, enabling the visualization and quantification of these interactions. The compound can also act as a competitive inhibitor in enzymatic reactions, affecting the activity of target enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Dansyl-DL-norleucine piperidinium
- Dansyl-L-glutamine piperidinium
- Dansyl-L-citrulline piperidinium
Uniqueness
Dansyl-DL-norvaline piperidinium is unique due to its specific structure, which combines the properties of norvaline and the dansyl group. This combination allows for enhanced fluorescent properties and specific interactions with biomolecules, making it particularly useful in analytical and biochemical applications.
Propiedades
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S.C5H11N/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3;1-2-4-6-5-3-1/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21);6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNTZPEFCLIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-76-6 |
Source


|
| Record name | Norvaline, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with piperidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102783-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
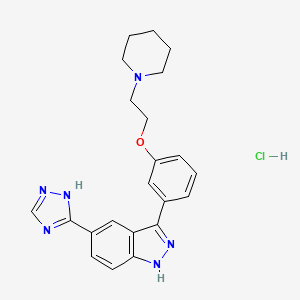


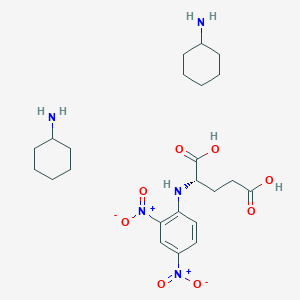
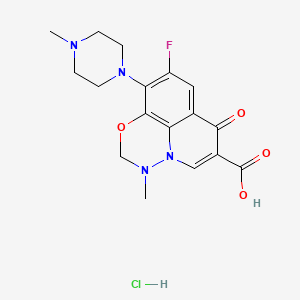
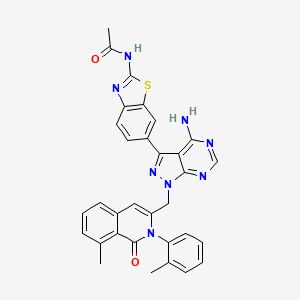
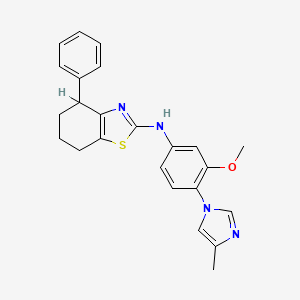
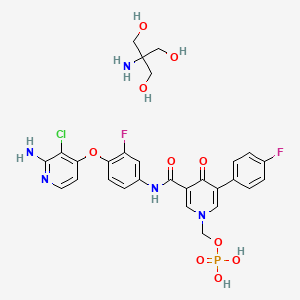

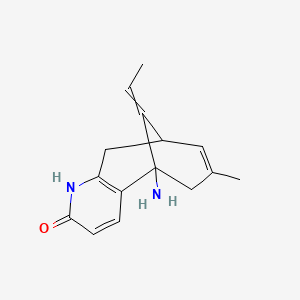

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)

